molecular formula C9H7FN4O2 B2649513 [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid CAS No. 436091-81-5

[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid

Cat. No.: B2649513
CAS No.: 436091-81-5
M. Wt: 222.179
InChI Key: BONKJFMYGUGBDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through a cyclization reaction involving an azide and a nitrile compound under acidic or basic conditions.

    Introduction of the Fluoro-phenyl Group: The fluoro-phenyl group can be introduced via a substitution reaction, where a suitable fluoro-phenyl precursor reacts with the tetrazole intermediate.

    Acetic Acid Functionalization:

Chemical Reactions Analysis

[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. The fluoro-phenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid include other tetrazole derivatives and fluoro-phenyl compounds. Some examples are:

    [5-(4-Chloro-phenyl)-tetrazol-2-yl]-acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    [5-(4-Methyl-phenyl)-tetrazol-2-yl]-acetic acid: Contains a methyl group instead of fluorine.

    [5-(4-Bromo-phenyl)-tetrazol-2-yl]-acetic acid: Features a bromine atom in place of fluorine.

The uniqueness of this compound lies in its fluoro-phenyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-7-3-1-6(2-4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONKJFMYGUGBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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